![molecular formula C18H18N2O3 B6395002 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% CAS No. 1261960-61-5](/img/structure/B6395002.png)
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid (5-PPCA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-PPCA is a member of the picolinic acid family and is composed of a piperidine ring, an aromatic ring, and a carboxylic acid group. 5-PPCA has been studied for its potential as an inhibitor of enzymes, as a therapeutic agent, and for its ability to bind to proteins and other molecules.
科学研究应用
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been used as an inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
作用机制
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is not fully understood, however, it is thought to act by binding to and inhibiting enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been shown to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Biochemical and Physiological Effects
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its ability to bind to proteins and other molecules. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. The main limitation of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is its relatively low solubility in aqueous solutions, making it difficult to use in certain experiments.
未来方向
The potential applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% are wide-ranging and there are many possible future directions for research. These include further research into the mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%, further research into its potential therapeutic applications, and further research into its potential as an inhibitor of enzymes. Additionally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis, is warranted. Finally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to bind to proteins and other molecules is needed, as this could lead to new applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in the fields of medicinal chemistry, biochemistry, and pharmacology.
合成方法
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% can be synthesized by a variety of methods, including the synthesis of the starting material, piperidine-1-carbonyl chloride, followed by reaction with a halogenated aromatic compound. The reaction of piperidine-1-carbonyl chloride with an aromatic compound in the presence of a base produces 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of 70-80°C.
属性
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(18(22)23)19-12-15/h4-9,12H,1-3,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENSVFTHMALRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

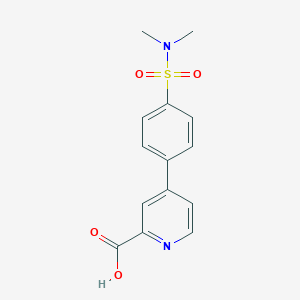


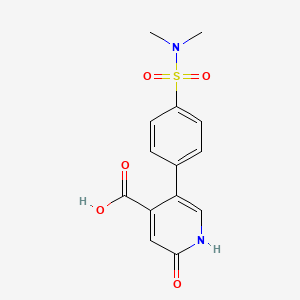
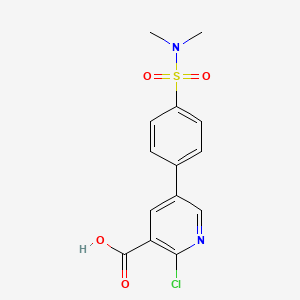
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
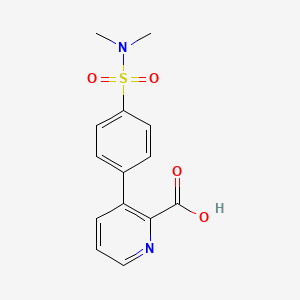
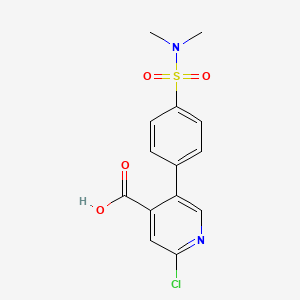
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
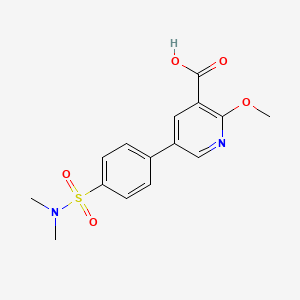
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)